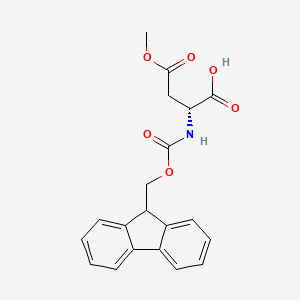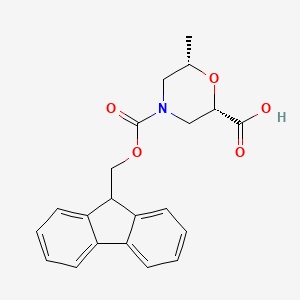![molecular formula C10H12ClIN2O2S B8061850 1-[(4-chlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazol-3-ium iodide](/img/structure/B8061850.png)
1-[(4-chlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazol-3-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-chlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazol-3-ium iodide is a synthetic organic compound that belongs to the class of imidazolium salts This compound is characterized by the presence of a chlorophenyl group, a sulfonyl group, and an imidazolium core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazol-3-ium iodide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-methylimidazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with iodine to form the iodide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors. The purification of the final product is achieved through crystallization or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-[(4-chlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazol-3-ium iodide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The imidazolium core can undergo redox reactions under specific conditions.
Addition Reactions: The compound can participate in addition reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like water or ethanol.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the phenyl ring, while oxidation and reduction reactions can modify the imidazolium core.
Aplicaciones Científicas De Investigación
1-[(4-chlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazol-3-ium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: It is being investigated for its potential use in drug development, particularly as an antimicrobial and anticancer agent.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazol-3-ium iodide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The imidazolium core can interact with various biological molecules, affecting their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(4-bromophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazol-3-ium iodide
- 1-[(4-fluorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazol-3-ium iodide
- 1-[(4-methylphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazol-3-ium iodide
Uniqueness
1-[(4-chlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazol-3-ium iodide is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom enhances the compound’s reactivity and its ability to interact with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-2-methyl-4,5-dihydro-1H-imidazol-3-ium;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2S.HI/c1-8-12-6-7-13(8)16(14,15)10-4-2-9(11)3-5-10;/h2-5H,6-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSOSVVJGLUVHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](CCN1)S(=O)(=O)C2=CC=C(C=C2)Cl.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClIN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3S,3AR,5S,6aS,7S)-1-Methyl-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylic acid](/img/structure/B8061771.png)
![(3S,3AR,5S,6aS,7S)-7-(Hydroxymethyl)hexahydro-3,5-methanocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B8061772.png)
![methyl 5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B8061776.png)
![methyl 2,5-dimethyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B8061784.png)

![2-amino-5-[(3-fluorophenyl)methyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B8061798.png)



![[1-Hydroxy-1-(5,6,7,8-tetrahydronaphthalen-1-yl)propan-2-yl]-propan-2-ylazanium;chloride](/img/structure/B8061834.png)

![[N-[(4-fluorophenyl)methylideneamino]-C-prop-2-ynylsulfanylcarbonimidoyl]azanium;chloride](/img/structure/B8061853.png)
![[N-[(2,3-dimethoxyphenyl)methylideneamino]-C-prop-2-enylsulfanylcarbonimidoyl]azanium;bromide](/img/structure/B8061859.png)
![[(Z)-N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-C-methylsulfanylcarbonimidoyl]azanium;iodide](/img/structure/B8061862.png)
